2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one
Overview
Description
2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one is a heterocyclic compound that features a unique combination of a thiazolidinone ring and a thiadiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one typically involves the following steps:
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Formation of the Thiadiazole Ring: : The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
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Attachment of the Nonyl Group: : The nonyl group is introduced via alkylation reactions, often using nonyl halides in the presence of a base such as potassium carbonate.
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Formation of the Thiazolidinone Ring: : The final step involves the cyclization of the thiadiazole derivative with a suitable thioamide under basic or acidic conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiazolidinone rings. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : Reduction reactions can target the imino group, converting it to an amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the nonyl group. Halogenation and subsequent nucleophilic substitution are common methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its potential as an anticancer agent. The compound’s ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of particular interest.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
2-Imino-3-(5-alkyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one: Similar structure with different alkyl groups.
2-Imino-3-(5-aryl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one: Similar structure with aryl groups instead of alkyl groups.
Uniqueness
2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one is unique due to the presence of the nonyl group, which imparts specific hydrophobic properties and influences its biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-imino-3-(5-nonyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS2/c1-2-3-4-5-6-7-8-9-11-16-17-14(21-11)18-12(19)10-20-13(18)15/h15H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWQBAZXHZPJFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=NN=C(S1)N2C(=O)CSC2=N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10791639 | |
Record name | 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10791639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672306-65-9 | |
Record name | 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10791639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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